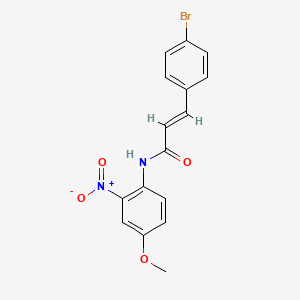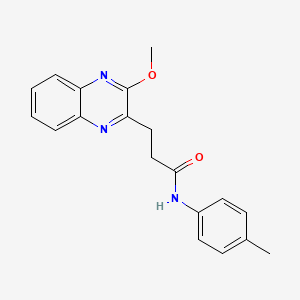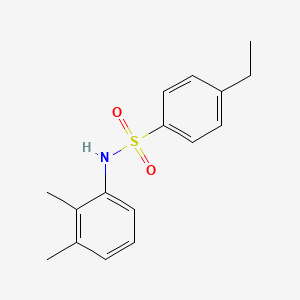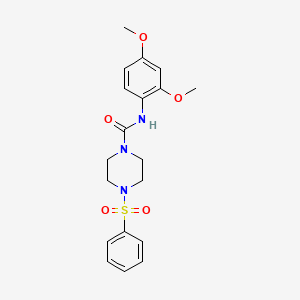
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPA is a synthetic compound that has been developed for use in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide may work by inhibiting the activity of certain enzymes or by modulating signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Biochemical and Physiological Effects
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, in vivo studies have shown that 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can reduce tumor growth, improve cognitive function, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have low toxicity and high stability, making it a suitable candidate for long-term studies. However, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One potential area of research is the development of more efficient synthesis methods for 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Furthermore, the use of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects. Finally, the development of more soluble forms of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide could expand its potential applications in vivo.
Conclusion
In conclusion, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis method is efficient and reliable, and it has been shown to have various biochemical and physiological effects. Future research on 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide should focus on developing more efficient synthesis methods, understanding its mechanism of action, and exploring its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction of 4-bromobenzaldehyde and 4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. This method has been used successfully in several studies and has been found to be an efficient and reliable way to synthesize 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have neuroprotective effects in vitro and in vivo.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-13-7-8-14(15(10-13)19(21)22)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUANNFVIQLIK-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)

![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)

![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)